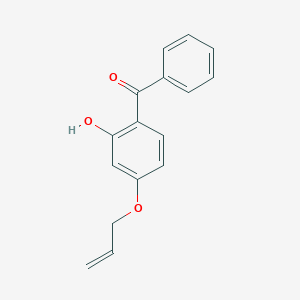

4-Allyloxy-2-hydroxybenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIBGFELWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062510 | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-87-3 | |

| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Allyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-allyloxy-2-hydroxybenzophenone, a valuable intermediate in organic synthesis, from its precursor 2,4-dihydroxybenzophenone. The primary synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Introduction

This compound is a benzophenone derivative featuring both a hydroxyl and an allyloxy functional group. These functionalities make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and UV absorbers. The synthesis from 2,4-dihydroxybenzophenone is a selective O-alkylation, specifically a Williamson ether synthesis, which proceeds via a nucleophilic substitution mechanism.

The regioselectivity of the reaction is a key consideration. The hydroxyl group at the 4-position of 2,4-dihydroxybenzophenone is more acidic and sterically less hindered than the hydroxyl group at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent carbonyl group. This inherent difference in reactivity allows for the preferential allylation at the 4-position under controlled reaction conditions.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2,4-dihydroxybenzophenone and an allyl halide is a classic example of the Williamson ether synthesis. The reaction proceeds in two main steps:

-

Deprotonation: A base is used to deprotonate the more acidic phenolic hydroxyl group at the 4-position of 2,4-dihydroxybenzophenone, forming a phenoxide ion. This phenoxide acts as the nucleophile in the subsequent step.

-

Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic carbon of the allyl halide (e.g., allyl bromide or allyl chloride) in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of the ether linkage and a halide salt as a byproduct.

The general reaction scheme is as follows:

Quantitative Data

The following table summarizes the key quantitative data for the starting material, product, and a common reagent.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 144-147 |

| Allyl Bromide | C₃H₅Br | 120.98 | -119 |

| This compound | C₁₆H₁₄O₃ | 254.28[1][2] | 67-70[1] |

Detailed Experimental Protocol

This protocol is based on established principles of the Williamson ether synthesis and examples of similar selective alkylations of dihydroxybenzophenones.

4.1. Materials and Reagents:

-

2,4-Dihydroxybenzophenone

-

Allyl bromide or Allyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Potassium iodide (KI) (catalytic amount, optional but recommended)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

4.2. Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

4.3. Reaction Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 2,4-dihydroxybenzophenone (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and a catalytic amount of potassium iodide (0.1 eq.).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants and allow for efficient stirring.

-

Addition of Allyl Halide: To the stirred suspension, add allyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 60-80 °C) and maintain the temperature for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr/KCl). Wash the solid residue with a small amount of acetone or the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

4.4. Purification:

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product (as determined by TLC) are collected and the solvent is evaporated to yield the purified product as a pale yellow solid. A yield of approximately 90% can be expected based on similar preparations.[3]

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Regioselectivity

The regioselectivity of the allylation is primarily dictated by the difference in acidity between the two hydroxyl groups of 2,4-dihydroxybenzophenone.

Caption: Factors influencing the regioselective synthesis.

Safety Precautions

-

2,4-Dihydroxybenzophenone: May cause skin and eye irritation.

-

Allyl bromide/chloride: These are lachrymators and are toxic. Handle in a well-ventilated fume hood.

-

Potassium carbonate: Can cause skin and eye irritation.

-

Organic Solvents (Acetone, DMF, Dichloromethane, Ethyl Acetate, Hexane): Flammable and may be harmful if inhaled or absorbed through the skin.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound from 2,4-dihydroxybenzophenone via the Williamson ether synthesis is an efficient and regioselective process. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers and professionals to successfully perform this synthesis and utilize the product in further chemical developments.

References

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Allyloxy-2-hydroxybenzophenone, a compound of interest for researchers, scientists, and professionals in drug development and material science.

Core Physicochemical Properties

This compound, also known as 2-Hydroxy-4-allyloxybenzophenone, is a benzophenone derivative characterized by the presence of both a hydroxyl and an allyloxy functional group. These features contribute to its distinct chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | Light orange to yellow-green crystalline powder | [2] |

| Melting Point | 67-70 °C | |

| Boiling Point | 178 °C at 1 mmHg | [3] |

| Solubility | Soluble in toluene | [3] |

| CAS Number | 2549-87-3 | |

| IUPAC Name | (2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | [1] |

Synthesis and Characterization

The primary synthetic route to this compound is through a Williamson ether synthesis. This involves the alkylation of 2,4-dihydroxybenzophenone with an allyl halide, such as allyl chloride or allyl bromide, in the presence of a base.

General Experimental Protocol: Synthesis

-

Dissolution : 2,4-Dihydroxybenzophenone is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF).

-

Deprotonation : A base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the more acidic 4-hydroxyl group.

-

Alkylation : Allyl bromide or allyl chloride is added to the reaction mixture, which is then heated to facilitate the nucleophilic substitution reaction.

-

Work-up : After the reaction is complete, the mixture is cooled, and the solid byproducts are removed by filtration. The solvent is then removed under reduced pressure.

-

Purification : The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Characterization

The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene protons of the allyloxy group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H stretch), carbonyl (C=O stretch), and ether (C-O-C stretch) functional groups. An ATR-IR spectrum is available from commercial sources[1].

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : As a benzophenone derivative, this compound is expected to show strong absorbance in the UV region, which is fundamental to its application as a UV absorber.

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. GC-MS data is available, with major peaks observed at m/z 105 and 254[1].

-

High-Performance Liquid Chromatography (HPLC) : HPLC is commonly used to determine the purity of the compound, with commercial standards often exceeding 98% purity[4].

Biological and Chemical Applications

The primary application of this compound is as a UV absorber in polymers and coatings. The benzophenone core structure is highly effective at absorbing UV radiation and dissipating the energy as heat, thereby protecting materials from photodegradation.

While detailed biological studies on this specific compound are limited, related benzophenone derivatives have shown potential as antioxidant and antimicrobial agents[5]. The phenolic hydroxyl group can act as a radical scavenger, which is a key mechanism for antioxidant activity. The overall structure may contribute to its ability to interfere with microbial processes. Further research is needed to fully elucidate these potential biological activities and any associated signaling pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Proposed Mechanism of UV Absorption

This diagram illustrates the logical relationship of how this compound is proposed to function as a UV absorber.

Caption: Logical flow of UV absorption and material protection.

References

In-Depth Technical Guide to the Spectroscopic Data of CAS number 2549-87-3: 4-Allyloxy-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 2549-87-3, identified as 4-Allyloxy-2-hydroxybenzophenone. This compound, belonging to the benzophenone class, is of interest for its potential applications in various fields, including its use as a UV absorber.[1] This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols relevant to the acquisition of such data.

Compound Information:

| Chemical Name | This compound |

| CAS Number | 2549-87-3 |

| Molecular Formula | C₁₆H₁₄O₃[1] |

| Molecular Weight | 254.28 g/mol |

| Synonyms | (2-Hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone, 2-Benzoyl-5-(prop-2-en-1-yloxy)phenol[1] |

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. The data is compiled from various public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.8 | m | Aromatic protons (benzoyl group) |

| ~6.4-6.6 | m | Aromatic protons (dihydroxy-substituted ring) |

| ~5.9-6.1 | m | -CH=CH₂ |

| ~5.2-5.4 | m | =CH₂ |

| ~4.5-4.6 | d | -O-CH₂- |

| ~10.0-12.0 | s (broad) | Phenolic -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~195-200 | C=O (ketone) |

| ~160-165 | C-OH (aromatic) |

| ~160-165 | C-O-Allyl (aromatic) |

| ~130-135 | Aromatic carbons |

| ~115-130 | Aromatic carbons |

| ~117 | =CH₂ |

| ~100-110 | Aromatic carbons |

| ~68-70 | -O-CH₂- |

Note: The NMR data presented are based on typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary depending on the solvent and other experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3600 | Strong, broad | O-H stretch (phenolic) |

| ~3000-3100 | Medium | C-H stretch (aromatic and vinyl) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1630-1650 | Strong | C=O stretch (ketone) |

| ~1580-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1450-1500 | Medium | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O stretch (aryl ether) |

| ~900-1000 | Medium | =C-H bend (vinyl) |

Source: The IR data is compiled based on characteristic absorption frequencies for the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular ion)[1] |

| 213 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |

| 137 | Strong | [C₇H₅O₂]⁺ (Hydroxybenzoyl fragment) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation)[1] |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Source: The mass spectrometry data is based on predicted fragmentation patterns and publicly available data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are intended as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

-

Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Record a background spectrum of the empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent after analysis.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

GC Parameters (General):

-

Injector Temperature: 250-280 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters (General):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum corresponding to that peak will provide the fragmentation pattern.

-

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

The Photoprotective Heartbeat: An In-Depth Technical Guide to the UV Absorption Mechanism of 4-Allyloxy-2-hydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyloxy-2-hydroxybenzophenone is a member of the 2-hydroxybenzophenone class of ultraviolet (UV) absorbers, which are crucial components in sunscreens, polymer stabilizers, and various cosmetic formulations for preventing photodegradation. The efficacy of these molecules lies in their ability to harmlessly dissipate damaging UV radiation. This technical guide delves into the core mechanism of UV absorption by this compound, a process governed by an ultrafast and efficient photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). While specific quantitative photophysical data for this compound is not extensively available in peer-reviewed literature, this guide extrapolates from closely related 2-hydroxy-4-alkoxybenzophenone analogues to provide a comprehensive understanding of its function. We will explore the underlying principles, present representative quantitative data, detail relevant experimental protocols, and visualize the key mechanistic pathways.

Introduction: The Imperative of UV Protection

Ultraviolet radiation, particularly in the UVA (315–400 nm) and UVB (280–315 nm) ranges, poses a significant threat to the integrity of materials and biological tissues. In the context of drug development and formulation, photostability is a critical parameter, as UV exposure can lead to the degradation of active pharmaceutical ingredients (APIs) and excipients, compromising efficacy and safety. Chemical UV absorbers are indispensable tools for mitigating these effects. 2-Hydroxybenzophenones are a cornerstone of UV protection technology due to their remarkable photostability and efficiency in converting absorbed UV energy into harmless thermal energy.

The Core Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound and its congeners absorb and dissipate UV energy is through Excited-State Intramolecular Proton Transfer (ESIPT). This process is contingent on the specific molecular structure, namely the presence of a hydroxyl group ortho to the carbonyl group.

The key steps of the ESIPT mechanism are as follows:

-

Ground State (Enol Form): In its ground state, the molecule exists in an "enol" tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.

-

UV Photon Absorption: Upon absorption of a UV photon, the molecule is promoted to an electronically excited singlet state (S1). This excitation leads to a significant redistribution of electron density.

-

Ultrafast Proton Transfer: In the excited state, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen increases. This facilitates an ultrafast, sub-picosecond transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited-state "keto" tautomer.

-

Non-Radiative Decay: The excited keto tautomer is energetically unstable and rapidly decays to its ground state via non-radiative pathways, primarily through vibrational relaxation. This process effectively dissipates the absorbed UV energy as heat.

-

Reverse Proton Transfer: Following decay to the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol tautomer in its ground state.

This cyclic process allows the molecule to absorb multiple UV photons without undergoing photochemical degradation, making it an excellent photostabilizer.

Logical Flow of the ESIPT Mechanism

Caption: The cyclic process of UV energy dissipation via Excited-State Intramolecular Proton Transfer (ESIPT).

Quantitative Data

As specific quantitative photophysical data for this compound is scarce, the following table summarizes representative data for structurally similar and commercially significant 2-hydroxy-4-alkoxybenzophenones. This data provides a reasonable approximation of the expected UV absorption characteristics.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 2,4-Dihydroxybenzophenone | 292, 323 | 13,200 (at 292 nm) | Methanol |

| 2-Hydroxy-4-methoxybenzophenone | 287, 325 | 14,800 (at 287 nm) | Ethanol |

| 2-Hydroxy-4-n-octyloxybenzophenone | 290, 328 | ~15,000 (estimated) | Chloroform |

| This compound | ~290, ~325 | ~14,000 - 15,000 (estimated) | Ethanol/Methanol |

Note: The data for this compound is an educated estimation based on the trends observed in analogous compounds. The dual absorption bands are characteristic of the enol tautomer.

Experimental Protocols

To characterize the UV absorption properties of this compound or similar compounds, the following experimental protocols are typically employed.

UV-Vis Absorption Spectroscopy

This is the fundamental technique to determine the absorption spectrum and molar extinction coefficient.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (baseline correction).

-

Sample Measurement: Record the UV-Vis absorption spectrum for each of the prepared working solutions.

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, calculate the molar extinction coefficient (ε).

-

Experimental Workflow for UV-Vis Spectroscopy

Caption: A generalized workflow for determining the UV-Vis absorption properties of a compound.

Conclusion

This compound provides effective UV protection through the well-established mechanism of Excited-State Intramolecular Proton Transfer. This rapid, cyclic, and non-destructive pathway for energy dissipation is characteristic of the 2-hydroxybenzophenone class of UV absorbers. While specific, detailed photophysical studies on the 4-allyloxy derivative are not widely published, a strong inference of its behavior can be drawn from closely related analogues. The provided data and protocols offer a robust framework for researchers and professionals in drug development to understand, evaluate, and utilize this important photostabilizer in their formulations. Further research to elucidate the precise quantum yields and excited-state lifetimes of this compound would be beneficial for a more complete understanding and optimization of its performance in various applications.

An In-depth Technical Guide to the Solubility of 4-Allyloxy-2-hydroxybenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Allyloxy-2-hydroxybenzophenone, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various organic solvents. The presence of a hydroxyl group suggests enhanced solubility in polar solvents.[1] One source indicates that it is soluble in toluene.[2][3]

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Toluene | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Ethanol | 25 | UV-Vis Spectrophotometry | ||

| 40 | UV-Vis Spectrophotometry | |||

| Acetone | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Methanol | 25 | UV-Vis Spectrophotometry | ||

| 40 | UV-Vis Spectrophotometry | |||

| Dichloromethane | 25 | Gravimetric | ||

| 40 | Gravimetric | |||

| Ethyl Acetate | 25 | Gravimetric | ||

| 40 | Gravimetric |

Experimental Protocols for Solubility Determination

Two common and effective methods for determining the solubility of a solid compound in an organic solvent are the gravimetric method and UV-Vis spectrophotometry.

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to form a saturated solution.[4][5][6] It is a fundamental and accurate technique for determining solubility.[4]

2.1.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., Toluene, Acetone, Dichloromethane, Ethyl Acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus with non-reactive filters (e.g., PTFE syringe filters, 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Oven

2.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 40 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the continued presence of undissolved solute.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed container (e.g., an evaporating dish or a clean vial). This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is 178°C at 1 mmHg, so a lower temperature should be used.

-

Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of filtrate (mL)) * 100

-

To determine molar solubility, convert the mass of the solute to moles using its molecular weight (254.28 g/mol ).

-

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.[7][8][9] It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.

2.2.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., Ethanol, Methanol)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker bath

-

Filtration apparatus (0.45 µm syringe filters)

2.2.2. Experimental Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution and Measurement:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (Section 2.1.2, step 1).

-

After equilibration, filter the saturated solution to remove any undissolved solid.[9]

-

Dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. CAS 2549-87-3: this compound [cymitquimica.com]

- 2. This compound CAS#: 2549-87-3 [m.chemicalbook.com]

- 3. This compound | 2549-87-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjptonline.org [rjptonline.org]

Potential Antimicrobial Activity of 4-Allyloxy-2-hydroxybenzophenone: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Allyloxy-2-hydroxybenzophenone, a derivative of the versatile benzophenone scaffold, is primarily recognized for its utility as a UV absorber in various industrial applications. However, emerging research into the broader bioactivities of benzophenone derivatives has highlighted their potential as a promising class of antimicrobial agents. This technical guide provides a comprehensive overview of the latent antimicrobial properties of this compound. While direct quantitative antimicrobial data for this specific compound is not yet available in published literature, this document serves as a foundational resource for researchers by detailing the necessary experimental protocols to evaluate its efficacy. Furthermore, it contextualizes its potential by summarizing the known antimicrobial activities of structurally related benzophenone compounds and discussing possible mechanisms of action. This guide is intended to stimulate and facilitate further investigation into this compound as a novel antimicrobial candidate.

Introduction: The Benzophenone Scaffold in Antimicrobial Research

The benzophenone framework is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] Naturally occurring and synthetic benzophenones have demonstrated notable antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[4][5][6]

The antimicrobial potential of benzophenone derivatives is often attributed to their ability to interfere with critical cellular processes. Studies on various substituted benzophenones have revealed mechanisms of action that include the disruption of bacterial cell membranes, leading to depolarization and subsequent cell death.[4][5] The presence of hydroxyl and other functional groups on the benzophenone core can significantly influence the antimicrobial potency and spectrum of activity.[6] Given this precedent, this compound, with its specific substitution pattern, presents as a compound of interest for antimicrobial screening.

Antimicrobial Activity of Benzophenone Derivatives: A Review

While specific data for this compound is pending, studies on analogous compounds provide a strong rationale for its investigation. For instance, certain benzophenone-based tetraamides have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 0.5–2.0 mg/L.[4][5] Another study on 2,2′,4-trihydroxybenzophenone reported MIC values between 62.5 and 250 µg/mL against a panel of bacteria relevant to the poultry industry.[6]

The structure-activity relationship (SAR) studies of benzophenone derivatives suggest that the benzophenone core is essential for activity, and the nature and position of substituents play a crucial role in determining the potency and spectrum.[4][5] The allyloxy and hydroxyl groups of this compound may contribute to its potential antimicrobial effects, a hypothesis that warrants experimental validation.

Table 1: Template for Recording Antimicrobial Susceptibility Data for this compound

| Microorganism | Strain | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | |||

| Escherichia coli | ATCC 25922 | Broth Microdilution | |||

| Pseudomonas aeruginosa | ATCC 27853 | Broth Microdilution | |||

| Candida albicans | ATCC 90028 | Broth Microdilution | |||

| Staphylococcus aureus | ATCC 25923 | Disk Diffusion | |||

| Escherichia coli | ATCC 25922 | Disk Diffusion |

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate the investigation of this compound's antimicrobial potential, detailed protocols for two standard antimicrobial susceptibility testing methods are provided below: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.

-

Preparation of Working Solutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve concentrations twice the final desired concentrations.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Inoculation: Add 50 µL of the appropriate broth to all wells of a 96-well plate. Add 50 µL of the serially diluted compound to the corresponding wells. Finally, add 50 µL of the standardized inoculum to each well, resulting in a final volume of 150 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm)

-

Appropriate solvent (e.g., DMSO)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or caliper

Procedure:

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Using sterile forceps, place the impregnated disks on the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Potential Mechanisms of Antimicrobial Action

Based on the literature for phenolic compounds and other benzophenone derivatives, several potential mechanisms of action for this compound can be hypothesized.

-

Membrane Disruption: A primary mechanism for many phenolic compounds is the disruption of the bacterial cell membrane's integrity. This can lead to the leakage of intracellular components and the dissipation of the proton motive force, ultimately resulting in cell death.

-

Enzyme Inhibition: Phenolic compounds can inhibit various microbial enzymes that are essential for cellular processes such as energy metabolism and nucleic acid synthesis.

-

Inhibition of Biofilm Formation: Some phenolic compounds have been shown to interfere with quorum sensing and other signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic bacteria.

Conclusion and Future Directions

While this compound is an established compound in material science, its potential as an antimicrobial agent remains unexplored. The structural similarities to other bioactive benzophenones suggest that it is a worthwhile candidate for investigation. This technical guide provides the foundational information and detailed experimental protocols necessary for researchers to undertake a thorough evaluation of its antimicrobial properties.

Future research should focus on:

-

Performing comprehensive antimicrobial susceptibility testing against a broad panel of clinically relevant bacteria and fungi.

-

Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.

-

Investigating the mechanism of action through assays that assess membrane integrity, enzyme inhibition, and effects on biofilm formation.

-

Exploring the structure-activity relationships by synthesizing and testing related derivatives to optimize antimicrobial potency.

The elucidation of the antimicrobial potential of this compound could pave the way for the development of a new class of antimicrobial agents.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyloxy-2-hydroxybenzophenone, a versatile monomer increasingly utilized in the synthesis of advanced polymers. This document details the synthesis of the monomer, its physicochemical properties, and its applications in polymer chemistry, with a focus on its role as a comonomer and grafting agent.

Introduction

This compound is a functionalized benzophenone derivative that combines the UV-absorbing properties of the benzophenone core with a reactive allyl group, making it a valuable building block for new polymeric materials. Its primary applications lie in the development of polymers with enhanced ultraviolet (UV) stability and improved electrical properties. The presence of the allyl functional group allows for its incorporation into polymer chains via various polymerization techniques, including copolymerization and grafting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₃ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | Light orange to yellow-green crystalline powder | [2] |

| Melting Point | 67-70 °C | |

| Purity | >98.0% (HPLC) | [2] |

| CAS Number | 2549-87-3 |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the Williamson ether synthesis, starting from 2,4-dihydroxybenzophenone and an allyl halide, typically allyl bromide, in the presence of a base.

Synthesis Pathway

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general representation based on established Williamson ether synthesis procedures.

Materials:

-

2,4-dihydroxybenzophenone

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dihydroxybenzophenone (1 equivalent) and anhydrous acetone.

-

Stir the mixture until the 2,4-dihydroxybenzophenone is completely dissolved.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add allyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in ethyl acetate and wash with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Polymer Synthesis with this compound

While the homopolymerization of this compound is not well-documented in the literature, likely due to the challenges associated with the free-radical polymerization of allyl monomers (such as degradative chain transfer), it is widely used as a comonomer and a grafting agent.

Copolymerization

This compound can be copolymerized with various vinyl monomers, such as acrylates, methacrylates, and styrenics, to introduce UV-absorbing properties into the resulting polymer.

Materials:

-

This compound

-

Comonomer (e.g., methyl methacrylate)

-

Free-radical initiator (e.g., AIBN or BPO)

-

Anhydrous solvent (e.g., toluene or DMF)

-

Precipitating solvent (e.g., methanol or hexane)

Procedure:

-

In a Schlenk flask, dissolve this compound, the comonomer, and the initiator in the chosen anhydrous solvent.

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir for the specified time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature and precipitate the copolymer by pouring the solution into a large excess of a non-solvent.

-

Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Grafting onto Polymer Backbones

The allyl group of this compound can be utilized to graft it onto existing polymer backbones, particularly those with sites susceptible to radical attack. This method is effective for modifying polymers like ethylene-propylene-diene monomer (EPDM) rubber.[3]

Materials:

-

Base polymer (e.g., EPDM)

-

This compound

-

Radical initiator (e.g., dicumyl peroxide - DCP)

Procedure:

-

The base polymer, this compound, and the initiator are typically mixed in a melt blender or an internal mixer.

-

The mixture is processed at a high temperature (e.g., 175 °C) for a specific duration to induce the grafting reaction.[3]

-

The resulting modified polymer is then cooled and can be further processed.

Characterization of Polymers Containing this compound

The successful incorporation of this compound into a polymer can be confirmed using various analytical techniques.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Confirms the presence of the benzophenone and allyl/alkoxy protons in the polymer structure. The ratio of integrals of characteristic peaks can be used to determine the copolymer composition.[4] |

| FTIR Spectroscopy | Shows characteristic absorption bands for the carbonyl group (C=O) of the benzophenone, the aromatic rings, and the ether linkage (C-O-C). |

| UV-Vis Spectroscopy | Demonstrates the UV-absorbing properties of the polymer due to the benzophenone moiety. |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and polydispersity of the synthesized polymer. |

| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) of the polymer.[5] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and characterization processes.

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable monomer for the development of functional polymers. While its homopolymerization presents challenges inherent to allyl monomers, its utility as a comonomer and grafting agent is well-established for imparting desirable properties such as UV resistance and modified electrical characteristics to a wide range of polymeric materials. The experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this versatile monomer in their polymer synthesis and material development endeavors.

References

- 1. This compound | C16H14O3 | CID 75689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]

- 5. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Allyloxy-2-hydroxybenzophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Allyloxy-2-hydroxybenzophenone (AHBP), a molecule of significant interest in material science and with potential applications in other fields. This document details its discovery and history, physicochemical properties, synthesis methodologies, and its primary mechanism of action as an ultraviolet light absorber.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. Its development is intrinsically linked to the broader history of 2-hydroxybenzophenone derivatives, which were identified as effective ultraviolet (UV) light absorbers in the mid-20th century. The core benzophenone structure's ability to dissipate UV radiation through a reversible keto-enol tautomerism has been a cornerstone of photostabilizer technology for polymers and other materials.

Early patents for the synthesis of 2-hydroxy-4-alkoxybenzophenones date back to at least 1970. A patent filed by Fernando J. Ponder describes a process for producing these compounds through the condensation reaction of 2,4-dihydroxybenzophenone with an alkyl chloride. This foundational work paved the way for the development of a variety of substituted benzophenones, including the allyloxy derivative.

Subsequent innovations in the late 1990s focused on improving the efficiency and environmental footprint of the synthesis process. A 1998 patent, for instance, details a method for the selective alkylation of 2,4-dihydroxybenzophenone using dialkyl carbonates in the presence of specific catalysts. This highlights a continuous effort to refine the production of this important class of compounds. While a singular "discoverer" of this compound is not apparent, its existence is a result of the systematic exploration and optimization of benzophenone-based UV absorbers for industrial applications.

Physicochemical Properties

This compound is a crystalline solid at room temperature, with its color ranging from light orange to a yellow-green powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₄O₃ | [2][3][4][5][6] |

| Molecular Weight | 254.28 g/mol | [3][4][5] |

| Melting Point | 67-70 °C | [1][7] |

| Boiling Point | 178 °C at 1 mmHg | [1] |

| Appearance | Light orange to yellow-green crystalline powder | [1] |

| Solubility | Soluble in toluene | [1] |

| CAS Number | 2549-87-3 | [2][3][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound primarily involves the etherification of the 4-hydroxyl group of 2,4-dihydroxybenzophenone. Various methods have been developed over the years, with differences in the choice of allylating agent, catalyst, and reaction conditions. Below are detailed protocols based on patented methodologies.

Method 1: Alkylation with Allyl Chloride (Based on Ponder, 1970)

This method utilizes an alkyl chloride as the alkylating agent in the presence of a suitable solvent and catalyst.

Materials:

-

2,4-dihydroxybenzophenone

-

Allyl chloride

-

Potassium carbonate (or other suitable base)

-

Acetone (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A mixture of 2,4-dihydroxybenzophenone (1 equivalent) and potassium carbonate (1.1 equivalents) in acetone is stirred at room temperature.

-

Allyl chloride (1.05 equivalents) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Method 2: Alkylation with Dialkyl Carbonate (Based on a 1998 Patent)

This process describes a more recent approach using a dialkyl carbonate as the alkylating agent, which is considered a greener alternative to alkyl halides.

Materials:

-

2,4-dihydroxybenzophenone

-

Diallyl carbonate

-

Potassium carbonate (or other suitable catalyst)

-

Dimethylformamide (DMF) (as solvent)

Procedure:

-

2,4-dihydroxybenzophenone (1 equivalent) and potassium carbonate (catalytic amount) are dissolved in DMF in a reaction vessel equipped with a stirrer and a condenser.

-

Diallyl carbonate (1.2 equivalents) is added to the mixture.

-

The reaction mixture is heated to a temperature between 120 °C and 160 °C.

-

The reaction is carried out for 4-8 hours, with progress monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is poured into ice-water and the resulting precipitate is collected by filtration.

-

The solid is washed with water and then dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Mechanism of Action: UV Absorption

The primary and most well-documented function of this compound is its ability to act as a UV absorber. This property is crucial for its application in protecting various materials from photodegradation. The mechanism involves the absorption of UV radiation and its dissipation as harmless thermal energy.

The key to this function lies in the molecular structure, specifically the presence of the ortho-hydroxyl group relative to the carbonyl group. This configuration allows for the formation of a strong intramolecular hydrogen bond. Upon absorption of UV light, the molecule undergoes a reversible tautomerization from the enol form to the keto form. This process, known as excited-state intramolecular proton transfer (ESIPT), provides a rapid and efficient pathway for the deactivation of the excited state, converting the absorbed UV energy into vibrational energy (heat) and thus protecting the surrounding material from degradation.

Caption: UV absorption mechanism of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited evidence in scientific literature detailing specific biological signaling pathways directly modulated by this compound. Its primary application and research focus have been in materials science as a UV stabilizer. Some studies on benzophenone derivatives, in general, have suggested potential antioxidant or antimicrobial properties, but dedicated research on the specific biological effects of the allyloxy variant is scarce. Therefore, a definitive diagram of a biological signaling pathway cannot be provided at this time due to a lack of established data. Professionals in drug development should note this data gap and exercise caution.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of this compound is a standard multi-step process in organic chemistry.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. US4978797A - Process for the preparation of 2-hydroxy-4-(hydroxyalkoxy)-benzophenone - Google Patents [patents.google.com]

- 2. Buy this compound | 2549-87-3 [smolecule.com]

- 3. Oxybenzone - Wikipedia [en.wikipedia.org]

- 4. This compound | C16H14O3 | CID 75689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone: The Uv Shield You Didn't Know About | Chemical Bull [chemicalbull.com]

- 6. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]

- 7. partinchem.com [partinchem.com]

Methodological & Application

Application Notes and Protocols: 4-Allyloxy-2-hydroxybenzophenone as a UV Stabilizer in Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) radiation from sunlight is a major cause of degradation in polymeric materials. This degradation can manifest as discoloration, loss of gloss, brittleness, and a reduction in mechanical properties, ultimately leading to product failure.[1] To counteract these effects, UV stabilizers are incorporated into polymers. 4-Allyloxy-2-hydroxybenzophenone is a UV absorber of the benzophenone class, designed to protect polymers from the damaging effects of UV radiation. Its molecular structure allows for the absorption of harmful UV light and its dissipation as harmless thermal energy.[2][3] The allyl group in its structure also offers the potential for copolymerization, enabling it to be chemically bound into the polymer matrix, which can reduce migration and improve long-term stability.

Mechanism of UV Stabilization

Benzophenone-based UV absorbers, including this compound, function by absorbing UV radiation and converting it into thermal energy through a process of tautomerization. The general mechanism is as follows:

-

UV Absorption: The benzophenone molecule absorbs UV photons, which excites it to a higher energy singlet state.

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state.

-

Intramolecular Proton Transfer: The excited triplet state undergoes a reversible intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen, forming a transient enol-like species.

-

Tautomerization and Heat Dissipation: This unstable species rapidly tautomerizes back to the original keto form, releasing the absorbed energy as heat to the surrounding polymer matrix. This cycle can be repeated, providing long-term protection.

Caption: Mechanism of UV stabilization by this compound.

Applications

This compound is suitable for a variety of polymers, including:

-

Polyolefins: Polypropylene (PP) and Polyethylene (PE)

-

Coatings: Solvent-based and waterborne coatings

-

Adhesives and Sealants

-

Elastomers

-

Other Engineering Plastics

Its copolymerizable nature makes it particularly useful in applications where long-term stability and low migration are critical.

Quantitative Performance Data

The effectiveness of this compound as a UV stabilizer can be quantified by various analytical techniques. The following tables summarize typical data that would be generated in such an evaluation.

Table 1: UV-Vis Absorbance Characteristics

| Wavelength (nm) | Molar Absorptivity (ε) |

| ~288 | High |

| ~325 | Moderate |

Note: Specific molar absorptivity values would need to be determined experimentally.

Table 2: Mechanical Properties of Polypropylene (PP) Before and After Accelerated Weathering

| Formulation | Exposure Time (hours) | Tensile Strength (MPa) | Elongation at Break (%) |

| PP (Control) | 0 | 35.0 | 400 |

| PP (Control) | 500 | 20.5 | 150 |

| PP + 0.5% this compound | 0 | 34.8 | 395 |

| PP + 0.5% this compound | 500 | 30.2 | 320 |

Table 3: Color Change of Polyethylene (PE) After Accelerated Weathering

| Formulation | Exposure Time (hours) | ΔE* (Color Difference) |

| PE (Control) | 0 | 0 |

| PE (Control) | 500 | 8.2 |

| PE + 0.5% this compound | 0 | 0 |

| PE + 0.5% this compound | 500 | 2.5 |

Experimental Protocols

Protocol 1: Incorporation of this compound into Polypropylene via Melt Blending

This protocol describes the incorporation of the UV stabilizer into polypropylene using a laboratory-scale melt blender.

Materials and Equipment:

-

Polypropylene (PP) pellets

-

This compound powder

-

Laboratory-scale internal mixer or twin-screw extruder

-

Compression molder

-

Tensile tester

-

Colorimeter

-

Accelerated weathering chamber (e.g., QUV or Xenon Arc)[4][5]

Procedure:

-

Drying: Dry the PP pellets and this compound powder in a vacuum oven at 80°C for 4 hours to remove any moisture.

-

Premixing: In a sealed bag, physically mix the PP pellets with the desired concentration of this compound (e.g., 0.5% w/w).

-

Melt Blending:

-

Set the temperature of the melt blender to 190-210°C.

-

Add the premixed material to the blender and process for 5-10 minutes at a rotor speed of 50-60 rpm to ensure homogeneous distribution.[6]

-

-

Sample Preparation:

-

Remove the molten blend from the mixer.

-

Compression mold the blend into plaques of the desired thickness for testing (e.g., 2 mm for mechanical testing) at a temperature of 200°C and a pressure of 10 MPa for 5 minutes.

-

Allow the molded plaques to cool to room temperature under pressure.

-

-

Control Sample: Repeat steps 1-4 without the addition of this compound to create a control sample.

Caption: Workflow for melt blending incorporation.

Protocol 2: Accelerated Weathering and Performance Evaluation

This protocol outlines the procedure for evaluating the performance of the stabilized polymer samples.

Procedure:

-

Initial Characterization:

-

Cut dumbbell-shaped specimens from the molded plaques for tensile testing according to ASTM D638.

-

Measure the initial tensile strength and elongation at break of both the control and stabilized samples.

-

Measure the initial color of the plaques using a colorimeter according to ASTM D2244.

-

-

Accelerated Weathering:

-

Place the test specimens in an accelerated weathering chamber.

-

Expose the samples to cycles of UV radiation, temperature, and humidity according to a standard protocol such as ASTM G154 (QUV) or ASTM G155 (Xenon Arc).[7] A typical cycle might consist of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

-

-

Periodic Evaluation:

-

At regular intervals (e.g., every 250 hours), remove a set of samples from the weathering chamber.

-

Repeat the tensile testing and color measurements on the weathered samples.

-

-

Data Analysis:

-

Plot the tensile strength, elongation at break, and color change (ΔE*) as a function of exposure time for both the control and stabilized samples.

-

Compare the performance of the stabilized polymer to the control to determine the effectiveness of the this compound.

-

Caption: Workflow for performance evaluation.

Conclusion

This compound is an effective UV stabilizer for a range of polymeric materials. Its ability to absorb UV radiation and dissipate it as heat significantly retards the degradation processes that lead to the deterioration of polymer properties. The protocols outlined above provide a framework for the incorporation and evaluation of this stabilizer in a laboratory setting. For specific applications, optimization of the stabilizer concentration and processing conditions may be required.

References

- 1. Weathering Testing Standards for Polymers [atlas-mts.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzophenone UV Absorber | Everlight Chemical [everlight-uva.com]

- 4. Accelerated Weathering Testing for Plastics and Polymers [intertek.com]

- 5. Accelerated Weathering | Polymer Testing [polymertesting.com.au]

- 6. mdpi.com [mdpi.com]

- 7. smithers.com [smithers.com]

Application Notes and Protocols for the Incorporation of 4-Allyloxy-2-hydroxybenzophenone in Coatings

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxy-2-hydroxybenzophenone (AHB) is a highly effective ultraviolet (UV) absorber belonging to the benzophenone class of photostabilizers.[1][2] Its primary function in coating formulations is to protect the polymer matrix and underlying substrate from the detrimental effects of UV radiation, such as photo-oxidative degradation, which can lead to cracking, chalking, discoloration, and loss of mechanical strength.[3] AHB absorbs harmful UV radiation and dissipates it as thermal energy, thereby enhancing the durability and extending the service life of coatings.[1] The presence of an allyloxy functional group offers the potential for copolymerization into the polymer backbone, providing permanent UV protection and minimizing migration. This document provides detailed application notes and experimental protocols for the incorporation and evaluation of this compound in various coating systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development, including solubility and compatibility assessments.

| Property | Value | Reference |

| Chemical Name | This compound | [4][5] |

| CAS Number | 2549-87-3 | [4][5] |

| Molecular Formula | C₁₆H₁₄O₃ | [4][6] |

| Molecular Weight | 254.28 g/mol | [4][5] |

| Appearance | Light orange to yellow-green crystalline powder | |

| Melting Point | 67-70 °C | [5][7] |

| Boiling Point | 178 °C @ 1 mmHg | [7] |

| Solubility | Soluble in toluene and other organic solvents | |

| UV Absorption Range | Primarily in the UVA and UVB regions (approx. 290-400 nm) | [1] |

Mechanism of Action: Photostabilization

The photostabilization mechanism of 2-hydroxybenzophenones like this compound involves the absorption of UV radiation and subsequent harmless dissipation of the energy. The process is initiated by the absorption of a photon, which excites the molecule to a singlet excited state. This is followed by a series of photophysical processes, including intersystem crossing to a triplet state and internal conversion, ultimately releasing the energy as heat. The presence of the ortho-hydroxyl group is critical to this process, as it facilitates a reversible keto-enol tautomerism that provides an efficient pathway for energy dissipation.

Performance Data in Coatings

The concentration of this compound significantly impacts the performance of a coating in terms of its resistance to photodegradation. Generally, concentrations between 0.5% and 3.0% by weight of the total solids are recommended, depending on the binder system, the expected level of UV exposure, and the desired service life of the coating. Below are representative data illustrating the effect of AHB concentration on key performance metrics after accelerated weathering.

Table 2: Representative Performance Data of an Acrylic Clearcoat with this compound after 1000 hours of Accelerated Weathering (QUV-A)